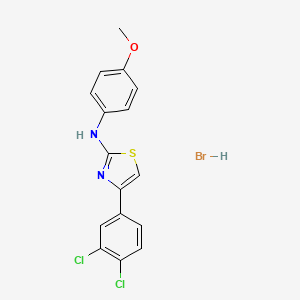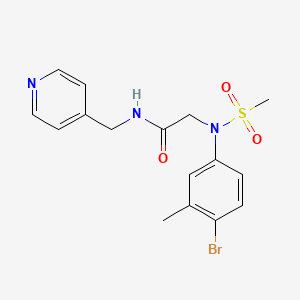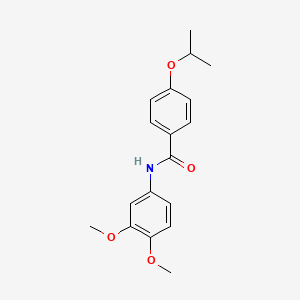
methyl 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a thiosemicarbazone derivative that exhibits promising biological activities, including anticancer, antiviral, and antifungal properties.
科学的研究の応用
Methyl 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)benzoate has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its anticancer activity against different types of cancer cells, including breast, lung, and colon cancer. This compound has also shown antiviral activity against herpes simplex virus and human immunodeficiency virus. Additionally, it exhibits antifungal activity against Candida albicans and Aspergillus niger.
作用機序
The mechanism of action of methyl 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)benzoate is not fully understood. However, studies have suggested that this compound exerts its biological activity through the inhibition of various enzymes and proteins. For instance, it has been reported to inhibit the activity of thioredoxin reductase, an enzyme that plays a crucial role in cancer cell proliferation and survival. Additionally, it has been shown to inhibit the expression of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects. Studies have reported that this compound induces apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in cancer treatment. Additionally, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to cancer cells. Moreover, this compound exhibits immunomodulatory effects, which can enhance the immune system's ability to fight cancer and viral infections.
実験室実験の利点と制限
Methyl 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)benzoate has several advantages for lab experiments. Firstly, it exhibits promising biological activities, which makes it a potential candidate for drug development. Secondly, its synthesis method is well-established, and the compound can be easily synthesized in large quantities. However, there are some limitations to using this compound in lab experiments. Firstly, its mechanism of action is not fully understood, which can hinder its optimization for drug development. Secondly, its toxicity profile and pharmacokinetic properties are not well-characterized, which can limit its potential applications.
将来の方向性
There are several future directions for the research on methyl 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)benzoate. Firstly, further studies are needed to elucidate its mechanism of action and optimize its biological activity for drug development. Secondly, its toxicity profile and pharmacokinetic properties need to be thoroughly characterized to assess its safety and efficacy. Moreover, its potential applications in combination therapy with other anticancer or antiviral agents need to be explored. Finally, the development of analogs and derivatives of this compound can enhance its biological activity and expand its potential applications.
合成法
The synthesis of methyl 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)benzoate is a multi-step process that involves the reaction of 4-(chloromethyl) benzoic acid with thiosemicarbazide, followed by the reaction of the resulting intermediate with malononitrile and methyl iodide. The final product is obtained through the cyclization of the intermediate with sodium ethoxide. The synthesis of this compound has been reported in several studies, and different variations of the method have been developed.
特性
IUPAC Name |
methyl 4-[(E)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-16-12(15)9-4-2-8(3-5-9)6-10(7-13)11(14)17/h2-6H,1H3,(H2,14,17)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPHHXPHTWDMQW-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(1,2-dihydro-1-acenaphthylenylsulfinyl)ethyl]pyridine](/img/structure/B5015664.png)
![2-bromo-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B5015670.png)


![2-(4-bromophenyl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5015686.png)
![2-[(2-chlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5015688.png)
![ethyl [2-({[(2,4-dichlorobenzoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5015690.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5015695.png)

![2-{benzyl[3-(4-methoxyphenyl)-1-methylpropyl]amino}ethanol](/img/structure/B5015717.png)

![4-butoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5015724.png)
![N-(4-methylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5015738.png)
